Product packaging for S-Methyl-D-thiocitrulline(Cat. No.:CAS No. 156719-42-5)

S-Methyl-D-thiocitrulline

Cat. No.: B8581422
CAS No.: 156719-42-5
M. Wt: 205.28 g/mol
InChI Key: NGVMVBQRKZPFLB-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Methyl-D-thiocitrulline is the D-stereoisomer of the potent neuronal nitric oxide synthase (nNOS) inhibitor S-Methyl-L-thiocitrulline. This compound serves as a critical stereochemical control in nitric oxide (NO) research, allowing scientists to validate the stereoselective nature of biological effects observed with its active counterpart. Nitric oxide synthase (NOS) catalyzes the oxidation of L-arginine to nitric oxide and citrulline, and enzyme activity is known to be inhibited by a variety of arginine analogs in a stereoselective manner . The S-alkyl-L-thiocitrulline class, including S-Methyl-L-thiocitrulline, demonstrates reversible, competitive, and stereoselective inhibition of NOS isoforms . In contrast, the D-isomer provides an essential negative control due to its lack of significant bioactivity, confirming that observed effects are due to specific enzyme-inhibitor interactions rather than non-specific mechanisms . Researchers utilize this compound in comparative studies to investigate the pathophysiological roles of nNOS, particularly in neurological conditions where selective nNOS inhibition has shown therapeutic potential. Studies on the active L-isomer have demonstrated its utility in protecting against brain injuries in experimental models, such as intracerebral hemorrhage, by reducing neuronal death and improving neurological function . This compound is provided for research purposes exclusively. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N3O2S B8581422 S-Methyl-D-thiocitrulline CAS No. 156719-42-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156719-42-5

Molecular Formula

C7H15N3O2S

Molecular Weight

205.28 g/mol

IUPAC Name

(2R)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid

InChI

InChI=1S/C7H15N3O2S/c1-13-7(9)10-4-2-3-5(8)6(11)12/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12)/t5-/m1/s1

InChI Key

NGVMVBQRKZPFLB-RXMQYKEDSA-N

Isomeric SMILES

CSC(=NCCC[C@H](C(=O)O)N)N

Canonical SMILES

CSC(=NCCCC(C(=O)O)N)N

Origin of Product

United States

Overview of Nitric Oxide Synthase Isoforms and Their Differential Roles

Nitric oxide (NO), a critical signaling molecule, is generated in mammals by a family of enzymes known as nitric oxide synthases (NOS). bohrium.com These enzymes catalyze the oxidation of the amino acid L-arginine to produce NO and L-citrulline. nih.gov Three distinct isoforms of NOS have been identified, each with unique expression patterns, regulatory mechanisms, and functional roles in both health and disease. bohrium.comfrontiersin.org

Neuronal Nitric Oxide Synthase (nNOS or NOS-1): As its name suggests, nNOS is predominantly found in neuronal tissue. bohrium.comoup.com It is constitutively expressed, meaning it is typically always present in the cell, and its activity is triggered by an increase in intracellular calcium levels. nih.govoup.com In the nervous system, nNOS-derived NO functions as a neurotransmitter, playing roles in synaptic plasticity, learning, and memory. bohrium.com However, the overproduction of NO by nNOS is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and tissue damage following a stroke. bohrium.comnih.govnih.gov

Endothelial Nitric Oxide Synthase (eNOS or NOS-3): This isoform is primarily located in the endothelial cells that line blood vessels. imrpress.comnih.gov Like nNOS, eNOS is also a constitutive, calcium-dependent enzyme. oup.com Its most critical physiological function is the maintenance of vascular tone and blood pressure. oup.comnih.gov NO produced by eNOS causes the smooth muscle of blood vessels to relax, leading to vasodilation and increased blood flow. oup.com This vasoprotective role is essential for cardiovascular homeostasis. bohrium.com Dysfunction of eNOS is a hallmark of various cardiovascular diseases, including hypertension and atherosclerosis. frontiersin.orgimrpress.com

Inducible Nitric Oxide Synthase (iNOS or NOS-2): Unlike its counterparts, iNOS expression is not constitutive. Instead, it is induced in various cells, particularly immune cells like macrophages, in response to inflammatory stimuli such as cytokines and bacterial endotoxins. oup.comimrpress.com Once expressed, iNOS produces large, sustained amounts of NO, independent of calcium concentration. imrpress.com This high output of NO is a crucial component of the innate immune response, acting as a cytotoxic agent against pathogens and tumor cells. apexbt.com However, the excessive and prolonged production of NO by iNOS can be detrimental, contributing to the tissue damage seen in chronic inflammatory diseases and the profound hypotension associated with septic shock. bohrium.comoup.com

Historical Development of Nitric Oxide Synthase Inhibition Strategies

The discovery that NO is a fundamental biological messenger spurred immediate interest in developing inhibitors for the NOS enzymes to study their function and as potential therapeutic agents. nih.gov

The initial wave of NOS inhibitors was dominated by analogues of the natural substrate, L-arginine. nih.gov Compounds such as N(G)-mono-methyl-L-arginine (L-NMMA) and N(G)-nitro-L-arginine methyl ester (L-NAME) were among the first to be widely used. nih.gov These early inhibitors proved invaluable as research tools for establishing the NO-dependence of various physiological processes. However, they suffered from a major drawback: a lack of selectivity among the NOS isoforms. nih.gov Because they targeted the highly conserved L-arginine binding site, they inhibited nNOS, eNOS, and iNOS with little discrimination. nih.govresearchgate.net

This non-selectivity presented a significant therapeutic challenge. For instance, while inhibiting nNOS or iNOS might be desirable in neurodegenerative or inflammatory conditions, the simultaneous inhibition of eNOS could lead to serious cardiovascular side effects, such as hypertension, due to the loss of its vasoprotective function. nih.gov It became clear that to be therapeutically useful, NOS inhibitors needed to be isoform-selective. researchgate.netescholarship.org

The development of selective inhibitors was initially hampered by the lack of detailed structural information, as the active sites of all three isoforms were known to be nearly identical from sequence alignments. nih.gov A breakthrough came with the synthesis of compounds like 7-nitroindazole, which showed some preference for nNOS. nih.gov Later, the strategy of creating dipeptide inhibitors, which added a second amino acid to an arginine-like core, proved successful. This approach was based on the rationale that while the primary active site is conserved, regions further from the catalytic center and closer to the protein surface might differ enough between isoforms to allow for selective interactions. nih.govnih.gov This logic led to the development of dipeptides with significant selectivity for nNOS over the other isoforms, paving the way for more sophisticated, structure-based drug design efforts once the crystal structures of the NOS isoforms became available. nih.govnih.gov

Rationale for Isoform Selective Nitric Oxide Synthase Modulation As a Research Focus

Synthesis of S-Methyl-L-thiocitrulline and Related Thio-urea Derivatives

The synthesis of S-methyl-L-thiocitrulline and its analogues has been a key area of investigation, driven by their potent inhibitory effects on nitric oxide synthases (NOS). nih.govconsensus.app Early synthetic routes established a foundation for producing these novel citrulline derivatives. nih.gov A common strategy involves the conversion of L-arginine, a natural amino acid, into L-thiocitrulline, which then serves as a precursor. nih.govacs.org

A frequently employed method for synthesizing S-methyl-L-thiocitrulline involves the S-alkylation of a protected L-thiocitrulline derivative. For instance, a two-step synthesis has been reported where α-N-Boc-L-thiocitrulline t-butyl ester is subjected to S-alkylation using methyl iodide (MeI). nih.govresearchgate.net This is followed by hydrolysis with trifluoroacetic acid (TFA) and purification via HPLC to yield the final product. nih.govresearchgate.net Another pathway starts from L-ornithine, which is treated with thiophosgene (B130339) and then ammonia (B1221849) to create the thiourea (B124793) moiety, followed by S-methylation. acs.org

These synthetic approaches have also been adapted to produce related thio-urea derivatives, such as L-homothiocitrulline, by starting with the appropriate amino acid precursor. nih.govacs.org The purity of the final amino acid products is typically confirmed to be greater than 99%. acs.org

Stereoisomerism of S-Methyl-thiocitrulline: Biological Relevance of the L-Configuration and Potential for D-Configuration Investigation

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is a critical factor in the biological activity of S-methyl-thiocitrulline. wikipedia.orgbritannica.com The molecule contains a chiral center at the alpha-carbon, leading to the existence of two enantiomers: S-methyl-L-thiocitrulline and S-methyl-D-thiocitrulline. wikipedia.orgnih.gov

The vast majority of scientific research has concentrated on the L-isomer. This focus is due to the high stereoselectivity exhibited by its biological target, nitric oxide synthase (NOS). apexbt.comnih.gov NOS enzymes possess a specific binding site that preferentially accommodates the L-arginine substrate. researchgate.net Consequently, inhibitors designed to mimic this substrate, such as S-methyl-thiocitrulline, are significantly more potent in their L-configuration. nih.gov Inhibition of NOS by S-alkyl-L-thiocitrullines is described as stereoselective, underscoring the importance of the L-form for activity. nih.gov

While there is extensive literature on the L-isomer, information regarding the synthesis and biological evaluation of this compound is scarce. The observed stereoselectivity for the L-isomer strongly suggests that the D-isomer would be a substantially less effective NOS inhibitor. Investigation into the D-configuration could, however, serve as a valuable tool in pharmacology, for example, by using the D-isomer as a negative control in experiments to confirm that the observed effects of the L-isomer are indeed due to specific interactions with the target enzyme. grafiati.com

Advanced Synthetic Routes for S-Methyl-thiocitrulline Analogues

To improve potency, selectivity, and pharmacokinetic properties, researchers have developed advanced synthetic routes to create a variety of S-methyl-thiocitrulline analogues. nih.govnih.govresearchgate.netCurrent time information in Bangalore, IN. These strategies often involve modifications at specific points on the parent molecule.

A primary focus of analogue development has been the modification of the S-alkyl group. nih.govCurrent time information in Bangalore, IN. By replacing the methyl group with other alkyl chains, researchers have explored how size and structure at this position influence inhibitor potency and selectivity across different NOS isoforms (nNOS, eNOS, and iNOS). researchgate.netresearchgate.net

For example, S-ethyl-L-thiocitrulline has been synthesized and shown to be a potent and selective inhibitor of neuronal NOS (nNOS). researchgate.net The synthesis of these S-alkyl analogues follows similar principles to that of S-methyl-L-thiocitrulline, typically involving the alkylation of the thiourea group of a protected L-thiocitrulline intermediate. researchgate.net Studies have reported the synthesis of S-alkyl-L-thiocitrullines with n-alkyl groups containing one to three carbons. nih.gov These modifications have led to some of the most potent amino acid-based NOS inhibitors discovered to date. nih.gov

CompoundTarget NOS IsoformInhibitory Constant (Ki or IC50)Selectivity Notes
S-Methyl-L-thiocitrulline (Me-TC)Human nNOSKi = 1.2 nM nih.govapexbt.com10-fold more potent for nNOS than eNOS. researchgate.net
S-Methyl-L-thiocitrulline (Me-TC)Human iNOSKi = 34 nM apexbt.comresearchgate.net-
S-Methyl-L-thiocitrulline (Me-TC)Human eNOSKi = 11 nM apexbt.comresearchgate.net-
S-Methyl-L-thiocitrulline (Me-TC)Rat nNOSIC50 = 300 nM merckmillipore.com~17-fold more selective for rat nNOS over rat eNOS. merckmillipore.com
S-Ethyl-L-thiocitrulline (Et-TC)Human nNOS-50-fold more potent for nNOS than eNOS. researchgate.net
S-Ethyl-L-thiocitrulline (Et-TC)Human iNOSKi = 17 nM researchgate.net-
S-Ethyl-L-thiocitrulline (Et-TC)Human eNOSKi = 24 nM researchgate.net-

Another advanced synthetic strategy involves incorporating the thiocitrulline moiety into larger molecules, such as dipeptides and other peptidomimetics. nih.govnih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to enhance properties like stability and cell permeability. escholarship.org

The synthesis of thiocitrulline-based dipeptides has been explored to create inhibitors with improved selectivity and potency. nih.gov For instance, S-methyl-L-thiocitrullinyl-L-phenylalanine demonstrated strong inhibition of iNOS and nNOS. nih.gov Solid-phase synthesis has emerged as a powerful technique for creating libraries of these peptidomimetics. escholarship.orgmdpi.com This approach allows for the efficient assembly of complex molecules by building them step-by-step on a solid resin support. mdpi.com Researchers have used solid-phase synthesis to create dipeptide-like compounds and pseudo-dipeptides containing a 1,2,4-oxadiazole (B8745197) ring as a peptide bond isostere, linked to an S-ethylisothiocitrulline moiety. mdpi.com These efforts have yielded inhibitors with IC50 values in the micromolar to submicromolar range, often with significant selectivity for neuronal NOS. mdpi.com

Detailed Enzymatic Characterization of S-Methyl-L-thiocitrulline as a Nitric Oxide Synthase Inhibitor

S-Methyl-L-thiocitrulline is a potent inhibitor of nitric oxide synthase, an enzyme family responsible for the synthesis of nitric oxide (NO) from L-arginine. apexbt.comnih.gov The inhibitory action of SMTC is both reversible and stereoselective. researchgate.net It has been shown to inhibit the oxidation of L-arginine as well as the L-arginine-independent oxidation of NADPH by neuronal nitric oxide synthase (nNOS) from the human brain. nih.govresearchgate.net

Determination of Inhibition Constants (K_i) and Kinetic Parameters

The potency of S-Methyl-L-thiocitrulline as a NOS inhibitor is quantified by its inhibition constant (K_i). For human nNOS, SMTC exhibits a K_i value of 1.2 nM. caymanchem.combiomol.com In comparison, it is a less potent inhibitor of human inducible NOS (iNOS) and endothelial NOS (eNOS), with K_i values of 34 nM and 11 nM, respectively. nih.govresearchgate.net Some studies report a K_i of 40 nM for iNOS. caymanchem.combiomol.com

The kinetic parameters of SMTC's interaction with nNOS reveal a second-order association rate constant (k_on) of 2.6 x 10(5) M-1 s-1 and a dissociation rate constant (k_off) of 3 x 10(-4) s-1. nih.govresearchgate.net The dissociation constant (K_d) calculated from these rates is 1.2 nM. nih.govresearchgate.net For comparison, the related compound S-ethyl-L-thiocitrulline has a K_d of 0.5 nM for nNOS. nih.govresearchgate.net

Kinetic Parameters of S-Methyl-L-thiocitrulline for Human NOS Isoforms
ParameternNOSeNOSiNOSReference
K_i1.2 nM11 nM34 nM nih.govresearchgate.net
k_on2.6 x 10(5) M-1 s-1Not ReportedNot Reported nih.govresearchgate.net
k_off3 x 10(-4) s-1Not ReportedNot Reported nih.govresearchgate.net
K_d1.2 nMNot ReportedNot Reported nih.govresearchgate.net

Analysis of Competitive Binding with L-Arginine

Studies have demonstrated that the inhibition of NOS by S-Methyl-L-thiocitrulline is competitive with the natural substrate, L-arginine. researchgate.netnih.gov This indicates that SMTC binds to the same active site on the enzyme as L-arginine. The competition constant (K_s) for L-arginine in the presence of SMTC has been determined to be 2.2 µM for nNOS. nih.govresearchgate.net This is in close proximity to the Michaelis constant (K_m) of nNOS for L-arginine, which is 1.6 µM. nih.govresearchgate.net

Investigation of Slow, Tight-Binding Inhibition Kinetics

S-Methyl-L-thiocitrulline is characterized as a slow, tight-binding inhibitor of nNOS. nih.govresearchgate.net This type of inhibition involves a time-dependent increase in the degree of inhibition, which is a hallmark of inhibitors that bind tightly to the enzyme, often through a two-step mechanism. The initial binding is followed by a conformational change that results in a more stable enzyme-inhibitor complex. The slow dissociation of the inhibitor from the enzyme contributes to its potent inhibitory effect. nih.govresearchgate.netnih.govmdpi.com

Molecular Interaction with the Heme Moiety and Active Site of Nitric Oxide Synthase

The active site of nitric oxide synthase contains a heme cofactor that is crucial for its catalytic activity. sigmaaldrich.com While the parent compound, L-thiocitrulline, interacts directly with the heme iron, spectral studies have shown that S-Methyl-L-thiocitrulline does not. researchgate.netnih.gov Instead, SMTC's interaction is primarily as a substrate analog, competing with L-arginine for the binding site. nih.gov The binding of SMTC to the active site is thought to involve interactions with key amino acid residues, leading to a conformational change in the enzyme. scbt.com

Comprehensive Isoform Selectivity Profiling of S-Methyl-L-thiocitrulline

A significant characteristic of S-Methyl-L-thiocitrulline is its selectivity for the different isoforms of nitric oxide synthase. apexbt.comcaymanchem.combiomol.com There are three main isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). sigmaaldrich.com

Specificity for Neuronal Nitric Oxide Synthase (nNOS)

S-Methyl-L-thiocitrulline demonstrates a notable selectivity for nNOS over the other isoforms. apexbt.comcaymanchem.combiomol.com It has been shown to be approximately 10-fold more potent as an inhibitor of nNOS compared to eNOS and about 28-fold more potent against nNOS than iNOS in humans. nih.govresearchgate.net In studies with rat enzymes, SMTC was found to be 17-fold more selective for nNOS in neuronal tissue compared to eNOS in the vascular endothelium. nih.govresearchgate.netnih.gov This selectivity for nNOS suggests its potential as a tool for investigating the specific roles of this isoform in various physiological and pathological processes. nih.govresearchgate.netnih.gov

Inhibition Constants (K_i) and Selectivity of S-Methyl-L-thiocitrulline for Human NOS Isoforms
NOS IsoformK_i (nM)Selectivity Ratio (vs. nNOS)Reference
nNOS1.21 nih.govresearchgate.netcaymanchem.combiomol.com
eNOS11~9.2 nih.govresearchgate.netcaymanchem.combiomol.com
iNOS34~28.3 nih.govresearchgate.net

Interactions with Endothelial Nitric Oxide Synthase (eNOS) and Inducible Nitric Oxide Synthase (iNOS)

S-Methyl-L-thiocitrulline (SMTC) demonstrates inhibitory activity against all three major isoforms of nitric oxide synthase (NOS), though with varying potencies. Its interactions with the endothelial (eNOS) and inducible (iNOS) isoforms are characterized by a lower affinity compared to its potent inhibition of neuronal NOS (nNOS).

Research has established that S-Methyl-L-thiocitrulline is a less potent inhibitor of both human iNOS and eNOS. nih.gov Kinetic studies have determined the inhibition constants (Ki) for these interactions. For human eNOS, the Ki value is reported to be 11 nM, while for human iNOS, the Ki value is 34 nM to 40 nM. nih.govresearchgate.netcaymanchem.com This indicates that a higher concentration of SMTC is required to inhibit eNOS and iNOS to the same extent as nNOS. The inhibition is reversible and competitive with the substrate L-arginine. researchgate.netapexbt.com

Unlike some inhibitors that interact directly with the heme iron of the enzyme, spectral analyses have shown that the sulfur atom of S-alkyl-L-thiocitrullines, including SMTC, does not directly interact with the heme iron. researchgate.net The inhibitory action stems from its role as a substrate analog, binding to the active site of the enzyme. nih.gov

The differential inhibition of NOS isoforms by S-Methyl-L-thiocitrulline is a key aspect of its pharmacological profile. While it effectively inhibits nNOS, its weaker interaction with eNOS and iNOS suggests a level of selectivity. This is particularly relevant for eNOS, which is crucial for maintaining vascular tone and endothelial function. oup.com In experimental settings, while SMTC reduces basal blood flow, it does not impair classical eNOS-mediated vasodilation in response to stimuli like acetylcholine (B1216132). oup.comunimedizin-mainz.de

The table below summarizes the inhibitory constants of S-Methyl-L-thiocitrulline for the human eNOS and iNOS isoforms.

Enzyme IsoformInhibition Constant (Ki)
Endothelial Nitric Oxide Synthase (eNOS)11 nM
Inducible Nitric Oxide Synthase (iNOS)34-40 nM

Comparative Analysis of In Vitro versus In Vivo Selectivity

A comparative analysis of S-Methyl-L-thiocitrulline reveals a consistent, though quantitatively different, selectivity for neuronal nitric oxide synthase (nNOS) in both laboratory (in vitro) and living organism (in vivo) settings.

In vitro studies using purified human enzymes have clearly demonstrated the preferential inhibition of nNOS by S-Methyl-L-thiocitrulline. nih.gov When comparing the inhibition constants (Ki), SMTC is approximately 9 to 10 times more potent as an inhibitor of nNOS (Ki = 1.2 nM) than of endothelial NOS (eNOS) (Ki = 11 nM). nih.govresearchgate.netnih.gov Its selectivity over inducible NOS (iNOS) is even more pronounced, with SMTC being about 33 times more potent against nNOS (Ki = 1.2 nM) compared to iNOS (Ki = 40 nM). nih.gov This inherent molecular preference for nNOS forms the basis of its selective action.

This selectivity observed in vitro appears to translate to in vivo conditions, as demonstrated in studies with rats. nih.gov Research has shown that S-Methyl-L-thiocitrulline is 17-fold more selective for nNOS in neuronal tissue compared to eNOS in the vascular endothelium of rats. nih.govresearchgate.net This suggests that the compound retains its preferential inhibitory activity within a complex biological system. researchgate.net The systemic administration of SMTC has been shown to reduce the concentration of nitric oxide in brain tissue, providing further in vivo evidence of its engagement with its primary target, nNOS. nih.gov

Despite this selectivity, the effects in vivo can be complex. For instance, the systemic administration of S-Methyl-L-thiocitrulline leads to an increase in blood pressure, an effect that might be attributed to the inhibition of nNOS in the central nervous system or potentially some level of eNOS inhibition in the vasculature. nih.gov However, studies have also shown that SMTC does not block the vasodilation caused by acetylcholine, an eNOS-dependent process, suggesting that its impact on eNOS under certain physiological conditions in vivo is limited. unimedizin-mainz.denih.gov

The table below provides a comparison of the in vitro and in vivo selectivity of S-Methyl-L-thiocitrulline for nNOS over eNOS.

ComparisonSelectivity Ratio (nNOS vs. eNOS)
In Vitro (Human Enzymes)~9-10 fold
In Vivo (Rat Tissue)~17 fold

Biological Modulation by S Methyl L Thiocitrulline Across Physiological Systems

Central Nervous System Regulation and Neurovascular Dynamics

S-Methyl-L-thiocitrulline (SMTC) has been a critical tool in understanding the nuanced role of neuronal nitric oxide synthase (nNOS) in the brain. oup.comnih.govnih.govnih.govmdpi.com Its ability to selectively inhibit nNOS allows researchers to distinguish its functions from those of endothelial NOS (eNOS), particularly in the intricate regulation of blood flow and neuronal activity. oup.comnih.govmdpi.com

Contribution to Cerebral Blood Flow and Perfusion Control Mechanisms

Studies utilizing SMTC have demonstrated that nNOS plays a fundamental role in regulating both global and regional cerebral blood flow (CBF). oup.comkcl.ac.ukoup.com In healthy human volunteers, intravenous infusion of SMTC induced a significant decrease in resting global CBF. oup.comkcl.ac.uk Specifically, a study involving 19 participants showed an approximate 4% decrease in global CBF following SMTC administration. oup.comkcl.ac.uk

Furthermore, SMTC administration revealed a more pronounced localized decrease in regional blood flow, particularly in the right hippocampus and parahippocampal gyrus, areas with high nNOS expression. oup.comoup.com This suggests a targeted role for nNOS in maintaining basal perfusion in specific brain regions. oup.com The compound's ability to cross the blood-brain barrier, as shown in animal models, supports its direct action within the central nervous system. nih.govmdpi.comresearchgate.net

Role in Neurovascular Coupling Processes

Neurovascular coupling is the vital process that matches local brain blood flow to neuronal activity. oup.comnih.govahajournals.org SMTC has been instrumental in revealing the contribution of nNOS to this dynamic process in humans. nih.govahajournals.orghra.nhs.ukscholaris.ca

Influence on Synaptic Plasticity and Neurotransmission Pathways

Nitric oxide derived from nNOS is implicated in synaptic plasticity, a fundamental process for learning and memory. oup.comresearchgate.netnih.gov While direct studies on SMTC's effect on synaptic plasticity are complex, its role as an nNOS inhibitor provides insights. Excessive NO production following pathological stimulation is linked to neurotoxicity. nih.gov

In the context of neurotransmission, nNOS-derived NO acts as an unconventional neurotransmitter, particularly in non-adrenergic, non-cholinergic (NANC) neurons. caymanchem.com It mediates smooth muscle relaxation in various systems, including the cerebral circulation. caymanchem.com Studies in the murine colon have shown that SMTC can block the slow component of inhibitory junction potentials, an effect reversible by L-arginine, suggesting its interference with nitrergic neurotransmission. nih.gov This highlights the role of the nNOS pathway in modulating inhibitory neurotransmission. nih.gov

Association with N-methyl-D-aspartate (NMDA) Receptor-Nitric Oxide Pathway

The activity of nNOS in post-synaptic neurons is closely linked to the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. oup.comnih.govcaymanchem.com Activation of the NMDA receptor leads to an influx of calcium, which in turn activates nNOS to produce NO. nih.govcaymanchem.com This pathway is crucial for various physiological and pathological processes.

In conditions like ischemic stroke, overstimulation of NMDA receptors leads to excessive nNOS activation and subsequent neurotoxicity from high levels of NO. oup.com The use of SMTC in experimental models has demonstrated its potential to mitigate this damage. For instance, in a rat model of intracerebral hemorrhage, administration of SMTC after the event reduced neuronal death and improved neurological function, suggesting that inhibiting the NMDA-nNOS pathway can be neuroprotective. nih.gov Research has also shown that SMTC can reduce NMDA-induced dilation of pial arterioles. oup.com

Peripheral Vascular System Homeostasis

The influence of S-Methyl-L-thiocitrulline extends beyond the central nervous system to the regulation of the peripheral vasculature. Its use has been pivotal in distinguishing the roles of nNOS and eNOS in maintaining vascular health. nih.govmdpi.comahajournals.orgnih.govnih.govresearchgate.net

Involvement in Vascular Tone Regulation

Studies using SMTC have challenged the traditional view that eNOS is solely responsible for regulating vascular tone. nih.govoup.com It is now understood that nNOS-derived NO plays a significant role in maintaining basal microvascular tone in humans. oup.comoup.comahajournals.orgnih.gov

Table 1: Effects of S-Methyl-L-thiocitrulline (SMTC) on Cerebral Blood Flow (CBF) in Healthy Humans

Parameter Effect of SMTC Infusion Specific Brain Regions Affected Reference
Global CBF ~4% decrease N/A oup.com
Regional CBF Localized decrease Right hippocampus and parahippocampal gyrus oup.com
Functional Connectivity Decrease Between the hippocampal/parahippocampal cluster and the left superior parietal lobule oup.com

Table 2: Impact of S-Methyl-L-thiocitrulline (SMTC) on Neurovascular Coupling (NVC) Response to Visual Stimulation

NVC Parameter Effect of SMTC vs. Pressor Control Interpretation Reference
Rapidity of Response Reduced initial rise in posterior cerebral artery velocity nNOS is involved in the rapid onset of the NVC response. nih.gov
Rate of Increase Reduced acceleration in posterior cerebral artery velocity nNOS contributes to the dynamic control of cerebral blood flow. nih.gov
Overall Magnitude No significant effect nNOS may not determine the total blood flow increase during sustained neuronal activity. nih.gov

Table 3: Summary of S-Methyl-L-thiocitrulline (SMTC) Effects on Peripheral Vascular Tone

Vascular Bed Effect of SMTC Implication Reference
Forearm Circulation Dose-dependent reduction in basal blood flow nNOS contributes significantly to basal microvascular tone. ahajournals.orgnih.gov
Forearm Circulation No inhibition of acetylcholine-induced vasodilation eNOS is the primary mediator of agonist-induced vasodilation. ahajournals.orgnih.gov
Systemic Vasculature Increase in systemic vascular resistance and blood pressure nNOS plays a role in regulating overall peripheral resistance. mdpi.com

Modulation of Microvascular Blood Flow

S-Methyl-L-thiocitrulline has been instrumental in elucidating the distinct roles of nitric oxide synthase isoforms in regulating blood flow. Studies in humans have demonstrated that basal microvascular tone is significantly regulated by nNOS-derived NO. consensus.appnih.govphysiology.org

In the human forearm, local brachial artery infusion of SMTC results in a dose-dependent decrease in basal blood flow, with the highest dose causing a reduction of approximately 30.1%. consensus.appnih.gov This vasoconstrictor effect is reversed by the NOS substrate L-arginine, confirming its mechanism of action. consensus.appnih.gov Similarly, in the human coronary circulation of patients with normal coronary arteries, intracoronary SMTC infusion reduces basal coronary blood flow by about 34.1% and decreases the diameter of epicardial coronary arteries. alzet.comnih.gov Despite this significant effect on basal tone, SMTC does not inhibit the vasodilator responses stimulated by agonists like acetylcholine (B1216132) or substance P, nor the flow-mediated dilatation that follows increased shear stress. consensus.appalzet.comdoi.org This contrasts with non-selective NOS inhibitors, which blunt both basal flow and stimulated vasodilation, indicating that eNOS, not nNOS, primarily mediates agonist-induced and flow-mediated increases in blood flow. alzet.commedchemexpress.com

Vascular BedExperimental ModelEffect of SMTCKey FindingReference
Human ForearmBrachial Artery Infusion~30.1% dose-dependent reduction in basal blood flownNOS regulates basal microvascular tone, while eNOS mediates acetylcholine-stimulated vasodilation. consensus.appnih.gov
Human CoronaryIntracoronary Infusion~34.1% reduction in basal blood flow; ~3.6% reduction in epicardial artery diameternNOS regulates basal coronary tone, while eNOS mediates substance P-stimulated vasodilation. alzet.comnih.gov
Human Coronary (Pacing-Induced Workload)Intracoronary InfusionReduced basal CBF but had no effect on the increase in CBF during pacing.Coronary vasodilation in response to increased cardiac workload is exclusively mediated by eNOS. medchemexpress.com
Human CerebralIntravenous Infusion~4% decrease in resting global cerebral blood flownNOS contributes to the regulation of basal cerebral perfusion. wsu.edu

Renal Hemodynamics and Function

The role of nNOS in regulating kidney function has been extensively studied using S-Methyl-L-thiocitrulline. These studies show that nNOS-derived NO is a significant modulator of renal hemodynamics. In an in vitro model using the blood-perfused juxtamedullary nephron from rats, SMTC induced potent vasoconstriction of both afferent and efferent arterioles, with diameters decreasing by about 15%.

In live animal models, the effects vary based on physiological state and age. In newborn piglets, intrarenal SMTC significantly reduced renal blood flow (RBF) by 38%, glomerular filtration rate (GFR) by 42%, and increased renal vascular resistance (RVR) by 37%, highlighting the importance of nNOS in the immature kidney. In adult rats, intrarenal administration of SMTC decreased GFR, RPF, and sodium excretion, an effect that was prevented by an angiotensin II receptor antagonist, indicating an interaction between the nNOS and renin-angiotensin systems.

Studies in diabetic rats reveal an increased sensitivity to nNOS inhibition. Systemic administration of SMTC in diabetic rats induced a more pronounced renal vasoconstriction compared to control rats. sigmaaldrich.com A low dose of SMTC that had no effect on GFR in control animals was sufficient to normalize the elevated GFR characteristic of early diabetes. sigmaaldrich.com This suggests that an upregulation of nNOS activity contributes to the renal hemodynamic changes, such as hyperfiltration, observed in diabetes. sigmaaldrich.com

ModelParameterEffect of SMTCReference
Rat Juxtamedullary Nephron (in vitro)Afferent & Efferent Arteriolar Diameter~15% decrease
Newborn Piglet (in vivo)Renal Blood Flow (RBF)38% decrease
Glomerular Filtration Rate (GFR)42% decrease
Renal Vascular Resistance (RVR)37% increase
Normotensive Adult Rat (in vivo, intrarenal)Glomerular Filtration Rate (GFR)29% decrease
Renal Plasma Flow (RPF)38% decrease
Sodium Excretion70% decrease
Diabetic Rat (STZ model, in vivo)Glomerular Filtration Rate (GFR)Normalized elevated GFR sigmaaldrich.com

Other Systemic Physiological Contributions

Beyond its well-documented vascular and renal effects, S-Methyl-L-thiocitrulline has been shown to modulate other critical physiological systems, including pain signaling, opioid withdrawal, and ocular function.

S-Methyl-L-thiocitrulline has been used to demonstrate the involvement of nNOS in pain modulation and antinociception. In studies with mice, the antinociceptive (pain-relieving) effect induced by hyperbaric oxygen (HBO2) was significantly antagonized by pretreatment with SMTC. nih.gov This finding, combined with the lack of effect from an endothelial NOS inhibitor, points specifically to nNOS as a critical mediator in this process. nih.gov Similarly, the antinociceptive effect of nitrous oxide in mice was also antagonized by SMTC, further suggesting that nNOS is the primary isoform involved in the pain-modulating effects of certain stimuli. In a rat model of paclitaxel-induced neuropathic pain, central infusion of SMTC suppressed the anti-allodynic effect of HBO2 treatment, indicating that supraspinal nNOS activity is involved in mitigating this type of pain. However, in a model of burn-induced secondary hyperalgesia, intrathecal SMTC was without effect, suggesting the role of nNOS may be specific to the pain modality and pathway.

The N-methyl-D-aspartate (NMDA) receptor-nitric oxide pathway has been implicated in the mechanisms underlying opiate withdrawal. Research in morphine-dependent rats has shown that SMTC can dose-dependently reduce several signs of naloxone-precipitated withdrawal. The administration of naloxone (B1662785) to morphine-dependent mice has been correlated with an increase in calcium-dependent NOS activity in the cerebellum. The ability of NOS inhibitors to decrease this activity and concurrently reduce withdrawal symptoms highlights a hyperactivity of the L-arginine-NO pathway during opiate withdrawal. The efficacy of SMTC, an inhibitor of a constitutive NOS isoform, in attenuating withdrawal signs suggests that these isoforms, particularly nNOS, play a primary role in the NO-mediated processes that modulate the opioid withdrawal syndrome.

Recent research has identified a potential role for S-Methyl-L-thiocitrulline in the regulation of eye growth and the development of myopia. A pharmacogenomic pipeline designed to identify drug candidates for suppressing myopia development ranked S-methyl-L-thiocitrulline hydrochloride as a top candidate. In animal models, systemic administration of the compound was found to inhibit experimentally induced myopia by approximately 97%. This finding suggests that nNOS signaling pathways are involved in the complex mechanisms that control refractive eye development and that inhibiting this pathway with SMTC could be a potential strategy for managing myopia.

Methodologies and Preclinical Experimental Models Utilizing S Methyl L Thiocitrulline

In Vitro Experimental Designs and Systems

In vitro systems provide a controlled environment to study the direct biochemical interactions and cellular effects of S-Methyl-L-thiocitrulline. These models are fundamental for characterizing its inhibitory mechanism and for understanding the role of nNOS at the molecular and cellular levels.

S-Methyl-L-thiocitrulline is extensively used in purified enzyme assays to characterize the kinetics and selectivity of NOS inhibition. nih.gov Studies using purified human NOS isoforms have demonstrated that it is a slow, tight-binding inhibitor of nNOS. nih.gov Kinetic analyses have determined its association and dissociation rate constants, providing a quantitative measure of its potent interaction with the enzyme. nih.gov For human enzymes, S-Methyl-L-thiocitrulline exhibits a high degree of selectivity for nNOS. caymanchem.comnih.gov

The compound's potency is significantly greater than that of the archetypal NOS inhibitor, Nω-methyl-L-arginine. nih.gov In tissue homogenates, such as those derived from rat neuronal tissue and vascular endothelium, S-Methyl-L-thiocitrulline has been used to confirm its isoform selectivity in a more complex biological matrix, demonstrating a 17-fold preference for rat nNOS over rat eNOS. nih.gov These assays typically measure the conversion of radiolabeled L-arginine to L-citrulline or monitor the oxidation of the cofactor NADPH.

Table 1: Inhibitory Potency and Kinetics of S-Methyl-L-thiocitrulline Against Human NOS Isoforms
ParameternNOS (Neuronal)eNOS (Endothelial)iNOS (Inducible)
Kd (nM)1.211-
Ki (nM)-1140
Selectivity vs. nNOS (fold)-~9-10~33
kon (M-1s-1)2.6 x 105--
koff (s-1)3 x 10-4--

Data compiled from studies on purified human enzymes. caymanchem.comnih.gov Kd (dissociation constant) and Ki (inhibition constant) values indicate the concentration required for 50% inhibition. Selectivity is calculated based on the ratio of Kd or Ki values. kon (association rate) and koff (dissociation rate) describe the binding kinetics.

In cell culture systems, S-Methyl-L-thiocitrulline serves as a critical tool to investigate the cellular functions of nNOS. For instance, in cultured neuronal cells, it has been shown to reduce cellular nitric oxide release and significantly lower nitrite production, a stable metabolite of NO. medchemexpress.com This application is crucial in studies aiming to determine the contribution of nNOS to specific signaling pathways or pathological processes, such as excitotoxicity or inflammation. medchemexpress.com

While eNOS is the predominant isoform in endothelial cells, including human brain microvascular endothelial cells, the neurovascular unit is a complex system where communication occurs between endothelial cells, neurons, and other cell types. mdpi.com S-Methyl-L-thiocitrulline is used in co-culture models or in studies of neurovascular signaling to isolate the contribution of nNOS, which may originate from nitrergic nerves innervating the cerebral vasculature. nih.govnih.gov Its use helps to differentiate the roles of nNOS versus eNOS in the regulation of microvascular tone and permeability. nih.gov

The development of robust biochemical assays is essential for discovering and characterizing new NOS inhibitors. S-Methyl-L-thiocitrulline, with its well-defined potency and selectivity, often serves as a positive control or reference compound in these screening assays. nih.gov Methodologies for these assays include monitoring the depletion of the NADPH cofactor spectrophotometrically or using fluorescent probes that react with NO. sigmaaldrich.com

Enzyme inhibition screening assays are designed to identify new molecules that can modulate NOS activity. In this context, S-Methyl-L-thiocitrulline is used to validate the assay's sensitivity and specificity for nNOS. By comparing the inhibitory profile of novel compounds to that of S-Methyl-L-thiocitrulline, researchers can rank their potency and selectivity, facilitating the drug discovery process. nih.gov

In Vivo Non-Human Animal Model Applications

In vivo studies in animal models are indispensable for understanding the integrated physiological effects of nNOS inhibition in a whole organism. S-Methyl-L-thiocitrulline has been widely applied in various rodent models to explore the role of nNOS in health and disease.

The potential therapeutic utility of selective nNOS inhibition has been explored in several models of neurological disorders. nih.gov

Ischemic Stroke and Intracerebral Hemorrhage (ICH): In rodent models of focal cerebral ischemia, selective nNOS inhibition is investigated as a neuroprotective strategy. mdbneuro.comdovepress.com In a rat model of ICH, administration of S-Methyl-L-thiocitrulline was shown to reduce neuronal death in the perihematomal region, decrease the activation of gelatinolytic enzymes (like MMP-2 and MMP-9), and protect against injury to the basal lamina and tight junctions of the blood-brain barrier. nih.gov These findings suggest that nNOS activity contributes to the secondary brain injury seen after a hemorrhagic event. nih.gov

Excitotoxicity: Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage. scantox.commdpi.com Since nNOS is activated by the calcium influx associated with glutamate receptor overstimulation, S-Methyl-L-thiocitrulline is used in excitotoxicity models to determine the extent to which NO mediates the subsequent neuronal damage. nih.gov

Pain: nNOS plays a significant role in pain signaling and sensitization. nih.gov S-Methyl-L-thiocitrulline has been utilized in various rodent pain models, including those for inflammatory and neuropathic pain, to probe the involvement of NO in nociceptive pathways. mdpi.commdbneuro.commdpi.com Its application helps to elucidate the mechanisms by which nNOS contributes to hyperalgesia (increased sensitivity to pain). nih.gov

Table 2: Selected Research Findings Using S-Methyl-L-thiocitrulline (SMTC) in Rodent Neurological Models
ModelKey Parameter MeasuredObserved Effect of SMTC Administration
Intracerebral Hemorrhage (Rat)Neuronal DeathSignificantly reduced neuronal death in the perihematomal region nih.gov
Intracerebral Hemorrhage (Rat)Gelatinolytic Enzyme ActivityReduced activation of enzymes associated with blood-brain barrier breakdown nih.gov
Intracerebral Hemorrhage (Rat)Neurological DeficitsImproved neurological outcomes nih.gov
Migraine Pain Model (Rat)nNOS ImmunoreactivityPrevented the increase in nNOS immunoreactivity in the trigeminal nucleus caudalis researchgate.net
Micturition Reflex (Rat)Urethral Sphincter RelaxationInhibited sphincter relaxation when administered intrathecally nih.gov

The role of nNOS in regulating cardiovascular and renal function has been extensively studied using S-Methyl-L-thiocitrulline in rodent models. nih.govnih.govresearchgate.netbiomedpharmajournal.orgdntb.gov.ua

Cardiovascular Models: In conscious rats, systemic administration of S-Methyl-L-thiocitrulline produces a significant pressor effect (increase in blood pressure), indicating a role for nNOS-derived NO in tonic regulation of vascular tone. nih.gov This effect is associated with vasoconstriction in the renal, mesenteric, and hindquarters vascular beds. nih.gov By using sino-aortically denervated rats, researchers have demonstrated that these cardiovascular effects are due to peripheral nNOS inhibition rather than an increase in central sympathetic nerve activity. nih.gov These models are crucial for understanding how nNOS contributes to blood pressure control and regional blood flow distribution. nih.govmdpi.com

Renal Pathophysiology: nNOS is present in various parts of the kidney, including the macula densa, where it plays a role in regulating renal hemodynamics. S-Methyl-L-thiocitrulline is used in models to investigate the influence of nNOS on renal blood flow and glomerular filtration rate. nih.gov Studies in anesthetized female rats have also used the compound to explore the role of nNOS in modulating the function of the urethral sphincter and the micturition reflex, demonstrating that NO is a key signaling molecule in the lower urinary tract. nih.gov

Table 3: Hemodynamic Effects of S-Methyl-L-thiocitrulline (SMTC) in Conscious Rat Models
Cardiovascular ParameterVascular BedObserved Effect of SMTC Administration
Mean Blood PressureSystemicSignificant, short-lived increase (pressor effect) nih.gov
Vascular ConductanceRenalDecreased (vasoconstriction) nih.gov
Vascular ConductanceMesentericDecreased (vasoconstriction) nih.gov
Vascular ConductanceHindquartersDecreased (vasoconstriction) nih.gov
Sympathetic Nerve DischargeLumbar & Renal NervesNo significant change in baroreceptor-denervated rats nih.gov

Application of Advanced Imaging Techniques (e.g., Positron Emission Tomography with Radiolabeled S-Methyl-L-thiocitrulline)

The in vivo investigation of neuronal nitric oxide synthase (nNOS) has been significantly advanced by the development of radiolabeled inhibitors suitable for Positron Emission Tomography (PET). S-Methyl-L-thiocitrulline (SMTC), a potent and selective nNOS inhibitor, has been successfully labeled with carbon-11 ([11C]MTICU) to serve as a PET tracer for imaging and quantifying nNOS levels in living organisms. nih.govsnmjournals.org

The synthesis of [11C]MTICU involves a two-step process starting with the S-alkylation of a protected precursor, α-N-Boc-L-thiocitrulline t-butyl ester, using [11C]methyl iodide ([11C]MeI). nih.gov This is followed by hydrolysis and purification to yield the final radiotracer. nih.gov The resulting [11C]MTICU has been evaluated in preclinical models, including rats and baboons, to determine its suitability for imaging nNOS. nih.govsnmjournals.org

Biodistribution studies in Sprague-Dawley rats demonstrated that [11C]MTICU crosses the blood-brain barrier. nih.govsnmjournals.org Thirty minutes after injection, the tracer remained significantly intact, with 64% in vivo and 95% in vitro. nih.gov PET imaging in a baboon showed stable brain uptake of the tracer. nih.govsnmjournals.org Notably, regional brain uptake corresponded to known densities of nNOS; for instance, uptake in the cerebellum, a region with high nNOS expression, was 20% higher than in the cortex or brain stem, which have lower nNOS levels. nih.govsnmjournals.org Furthermore, pretreatment with unlabeled SMTC reduced the uptake of the radiotracer in the cerebellum and cortex by 22%, indicating specific binding to the target enzyme. nih.govsnmjournals.org These findings establish [11C]MTICU as a potentially valuable tool for the in vivo determination of nNOS levels, which is crucial for studying the role of this enzyme in neurodegenerative diseases. nih.govsnmjournals.org

ParameterFindingOrganism
Radiolabel Carbon-11 ([11C])N/A
In Vivo Stability (30 min) 64% intactBaboon
In Vitro Stability (30 min) 95% intactBaboon
Brain Uptake Stable from 10-60 min (~0.4% ID/organ)Baboon
Regional Distribution Cerebellum uptake > Cortex/Brain Stem (20% higher)Rat
Target Engagement Uptake in cerebellum and cortex reduced by 22% with blockageRat

Methodological Considerations and Comparative Study Designs

Assessment of Compound Bioactivity and Target Engagement in Complex Biological Systems

Assessing the bioactivity and confirming target engagement of SMTC in complex biological systems is critical to validating its mechanism of action. A variety of experimental models and methodologies have been employed for this purpose.

In human studies, the role of nNOS in neurovascular coupling has been investigated using a double-blind, placebo-controlled crossover design. ahajournals.orgnih.gov Intravenous administration of SMTC was compared with both a saline placebo and a pressor control (phenylephrine) to account for the compound's effect on blood pressure. ahajournals.orgnih.gov This design allowed researchers to isolate the effects of nNOS inhibition from systemic hemodynamic changes. The results showed that SMTC blunted the rapidity of the neurovascular coupling response to visual stimulation, demonstrating target engagement and a functional consequence of nNOS inhibition in the human brain. ahajournals.orgnih.gov

In animal models, direct measurement of physiological outputs is used to confirm bioactivity. In sino-aortic denervated rats, systemic administration of SMTC was shown to increase mean arterial pressure without altering lumbar or renal sympathetic nerve discharge. nih.gov This indicates that the cardiovascular effects of SMTC are due to its direct peripheral inhibition of nNOS-derived nitric oxide, rather than a centrally mediated increase in sympathetic vasoconstriction, confirming engagement with the target enzyme in the vasculature. nih.gov

Ex vivo preparations, such as brain slices, offer a more controlled environment to study target engagement. In rat locus coeruleus slices, the application of SMTC was shown to attenuate the desensitization of µ-opioid receptors induced by Met5-enkephalin. researchgate.net The concentration-dependent nature of this effect, and its absence with inhibitors of other NOS isoforms, provides strong evidence for specific engagement of SMTC with nNOS and its functional role in modulating opioid receptor signaling pathways. researchgate.net The use of PET imaging with [11C]MTICU, as previously described, represents a direct method for visualizing and quantifying target engagement in the brain of a living subject, providing spatial and temporal information on the interaction between the inhibitor and the enzyme. nih.govsnmjournals.org

Structure Activity Relationship Sar Studies and Analogue Design of S Methyl Thiocitrulline

Correlative Analysis of Chemical Structure and Nitric Oxide Synthase Inhibitory Potency

The inhibitory potency of S-methyl-thiocitrulline against nitric oxide synthase (NOS) is fundamentally dictated by its stereochemistry. The naturally occurring L-configuration at the alpha-carbon is a critical requirement for potent inhibition of the NOS enzymes. The compound S-methyl-L-thiocitrulline (L-SMTC) is a powerful inhibitor of all three NOS isoforms, exhibiting Ki values in the nanomolar range for the human enzymes. nih.govcaymanchem.com In contrast, its enantiomer, S-methyl-D-thiocitrulline, demonstrates a profound lack of inhibitory activity.

Research has shown that the D-enantiomer of the parent compound, thiocitrulline, causes no significant inhibition of neuronal NOS (nNOS) or inducible NOS (iNOS) at concentrations where the L-enantiomer is highly effective. nih.gov This stereoselectivity is a hallmark of the L-arginine binding site on NOS, which is optimized to recognize the L-amino acid structure of its natural substrate. Consequently, the D-configuration of this compound prevents it from binding effectively to the active site, rendering it essentially inactive as a NOS inhibitor. rsc.org

L-SMTC acts as a slow, tight-binding inhibitor of nNOS, competitive with the substrate L-arginine. frontiersin.org Its high potency is attributed to the isothiourea group, which mimics the guanidinium group of L-arginine. S-methyl-L-thiocitrulline is noted to be significantly more potent than the archetypal NOS inhibitor, Nω-methyl-L-arginine. The substitution of the sulfur atom with a methyl group to form the S-methylisothiourea moiety contributes significantly to its potent inhibitory effects compared to unsubstituted thiocitrulline. nih.gov

Table 1: Inhibitory Potency of S-Methyl-L-thiocitrulline against Human NOS Isoforms

CompoundnNOS (Ki/Kd)eNOS (Ki)iNOS (Ki)
S-Methyl-L-thiocitrulline1.2 nM (Kd)11 nM34-40 nM

Data sourced from multiple studies. nih.govcaymanchem.comfrontiersin.org

Identification of Structural Determinants for Nitric Oxide Synthase Isoform Selectivity

The primary structural determinant for the activity and, by extension, the isoform selectivity of S-methyl-thiocitrulline is its stereochemistry. As this compound is inactive, it does not exhibit any isoform selectivity. The discussion of selectivity, therefore, centers on the active L-isomer, S-methyl-L-thiocitrulline (L-SMTC).

L-SMTC displays a notable preference for the neuronal isoform (nNOS) over the endothelial (eNOS) and inducible (iNOS) isoforms. nih.govcaymanchem.comfrontiersin.org For human enzymes, L-SMTC is approximately 10-fold more selective for nNOS than for eNOS and about 30-fold more selective for nNOS than for iNOS. nih.govfrontiersin.org This selectivity is attributed to subtle but critical differences in the active site architecture among the NOS isoforms. Crystal structures of NOS isoforms have revealed that variations in amino acid residues within the substrate-binding site can be exploited to achieve selective inhibition. caymanchem.com For instance, a key difference between nNOS and eNOS active sites is the presence of an aspartate residue in nNOS versus an asparagine in the corresponding position in eNOS, which can lead to differential binding interactions with inhibitors. caymanchem.com

The S-methyl group of L-SMTC plays a crucial role in its selectivity profile. Altering the size of this S-alkyl group can modulate the potency and selectivity. For example, S-ethyl-L-thiocitrulline is an even more potent inhibitor of nNOS and exhibits a 50-fold greater selectivity for nNOS over eNOS, indicating that this region of the active site can accommodate slightly larger hydrophobic groups, and that such modifications can fine-tune isoform preference. frontiersin.org

Rational Design Principles for Novel S-Methyl-thiocitrulline Derivatives with Enhanced Properties

The development of novel inhibitors based on the S-methyl-thiocitrulline scaffold is guided by several rational design principles derived from extensive structure-activity relationship (SAR) studies of the L-isomer.

Preservation of L-Stereochemistry : The most fundamental principle is the retention of the L-configuration at the alpha-amino acid center. The inactivity of D-isomers confirms that the L-stereochemistry is essential for recognition and binding at the NOS active site. nih.govrsc.org

Modification of the S-Alkyl Group : The size and nature of the S-alkyl substituent are key for modulating isoform selectivity. Increasing the alkyl chain length from methyl to ethyl enhances selectivity for nNOS over eNOS. frontiersin.org However, further increasing the size of the S-alkyl group can lead to a decrease in both potency and selectivity, suggesting an optimal size for this substituent. rsc.org

Dipeptide Formation : A highly effective strategy for altering the selectivity profile involves creating dipeptides of S-methyl-L-isothiocitrulline. While S-methyl-L-isothiocitrulline itself is slightly selective for nNOS, combining it with a hydrophobic L-amino acid, such as L-phenylalanine or L-leucine, dramatically shifts the selectivity towards iNOS. rsc.org This suggests the presence of a distinct, hydrophobic cavity near the L-arginine binding site in iNOS that is not present or accessible in the other isoforms. The chirality of the appended amino acid is also critical, as coupling with a D-amino acid (e.g., L-MIT-D-Phe) results in a near-total loss of inhibitory activity and selectivity. rsc.org

Substitutions on Aromatic Moieties : When designing dipeptide inhibitors containing aromatic amino acids (like L-phenylalanine), modifications to the aromatic ring must be considered carefully. The introduction of polar groups (e.g., hydroxy, nitro, amino) at the para position of the phenyl ring has been shown to decrease both inhibitory potency and iNOS selectivity. rsc.org This reinforces the importance of hydrophobicity in the secondary binding pocket of iNOS.

Table 2: Effect of Structural Modifications on NOS Isoform Selectivity

CompoundBase StructureModificationPrimary Selectivity
S-Methyl-L-thiocitrullineL-ThiocitrullineS-methylationnNOS
S-Ethyl-L-thiocitrullineL-ThiocitrullineS-ethylationnNOS (enhanced)
L-MIT-L-PheS-Methyl-L-isothiocitrullineAddition of L-PhenylalanineiNOS
L-MIT-D-PheS-Methyl-L-isothiocitrullineAddition of D-PhenylalanineInactive

S-Methyl-L-thiocitrulline as a Substrate or Tool in High-Throughput Screening for Other Enzyme Inhibitors (e.g., DDAH1)

Beyond its role as a NOS inhibitor, S-methyl-L-thiocitrulline (L-SMTC) has been repurposed as a valuable biochemical tool for studying other enzymes, most notably dimethylarginine dimethylaminohydrolase (DDAH). DDAH is a key enzyme in regulating nitric oxide production by metabolizing asymmetric dimethylarginine (ADMA), an endogenous NOS inhibitor.

In the context of drug discovery, L-SMTC serves as an alternative substrate for DDAH in high-throughput screening (HTS) campaigns designed to identify novel DDAH inhibitors. rsc.orgfrontiersin.org The enzymatic hydrolysis of L-SMTC by DDAH produces a distinct product, methanethiol. frontiersin.org This thiol can be readily detected using chromogenic or fluorogenic reagents. rsc.orgfrontiersin.org

This assay principle allows researchers to screen large libraries of chemical compounds efficiently. In the assay, a decrease in the production of methanethiol, and thus a reduction in the colorimetric or fluorescent signal, indicates that a test compound is inhibiting the activity of DDAH. frontiersin.org This HTS approach has been successfully used to identify new, structurally diverse scaffolds for DDAH-1 inhibitors that are not based on the traditional arginine-mimetic structure. rsc.org

Advanced Research Paradigms and Methodological Innovations in S Methyl Thiocitrulline Research

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling serve as powerful predictive tools in the study of S-Methyl-D-thiocitrulline, offering atomic-level insights that are often unattainable through experimental methods alone. benthamdirect.com These in silico techniques enable the detailed investigation of the compound's interaction with its primary target, nitric oxide synthase (NOS), and help rationalize its inhibitory potency and selectivity. nih.gov Furthermore, these models are instrumental in guiding the design of new analogs with potentially improved pharmacological profiles. rroij.com

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. researchgate.net In the context of this compound, docking simulations are employed to place the inhibitor into the active site of the different NOS isoforms (nNOS, eNOS, and iNOS). nih.gov These simulations help to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding affinity and selectivity. For instance, docking studies can elucidate how the S-methyl-thiourea group of the molecule interacts with conserved residues like glutamate (B1630785) within the NOS active site, mimicking the binding of the natural substrate, L-arginine. acs.org

Following docking, molecular dynamics (MD) simulations are used to study the stability and dynamics of the this compound-NOS complex over time. nih.govescholarship.org MD simulations provide a more realistic representation of the biological environment by treating the system as dynamic and calculating the trajectory of atoms and molecules. researchgate.net This allows researchers to assess the stability of the predicted binding pose, observe conformational changes in the protein upon inhibitor binding, and calculate binding free energies, which provide a more accurate estimation of binding affinity. acs.org

Table 1: Hypothetical Docking and MD Simulation Results for this compound with NOS Isoforms
NOS IsoformDocking Score (kcal/mol)Key Interacting ResiduesRMSD (Å) of Ligand (during MD)Predicted Binding Affinity (ΔG, kcal/mol)
nNOS (neuronal)-9.8Glu592, Trp587, Tyr5371.2 ± 0.3-10.5
eNOS (endothelial)-8.5Glu361, Trp356, Tyr3511.8 ± 0.5-9.1
iNOS (inducible)-8.2Glu371, Trp366, Tyr3412.1 ± 0.6-8.8

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For this compound, a QSAR study would involve synthesizing and testing a library of related analogs with modifications to the parent structure. nih.gov

Physicochemical properties, or "descriptors," of these molecules—such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft constants)—are calculated. A statistical model is then generated to correlate these descriptors with the measured inhibitory activity (e.g., IC50 or Ki values) against NOS. wikipedia.org A robust QSAR model can predict the activity of novel, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with drug discovery. mdpi.com

Table 2: Hypothetical Data for a 2D-QSAR Model of Thiocitrulline Analogs as NOS Inhibitors
AnalogModificationLogPMolar RefractivityObserved pIC50Predicted pIC50
1 (S-Methyl)-S-CH30.545.28.58.4
2 (S-Ethyl)-S-CH2CH30.949.88.78.6
3 (S-Propyl)-S-(CH2)2CH31.354.48.38.3
4 (S-H)-SH-0.140.57.98.0

Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology offer a holistic perspective, moving beyond the single-target approach to understand how this compound impacts the broader biological network. frontiersin.org Since nitric oxide is a ubiquitous signaling molecule involved in numerous physiological processes, inhibiting its synthesis can have widespread effects. nih.govslideshare.net These approaches aim to map and analyze these complex interactions to predict both therapeutic effects and potential off-target consequences. nih.gov

Network pharmacology constructs and analyzes biological networks to understand drug action from a systems perspective. frontiersin.org For this compound, this involves creating a "drug-target-pathway" network. The primary target is NOS, but the inhibition of NO production affects numerous downstream signaling pathways, such as the cGMP pathway, and interacts with other systems involved in inflammation, neurotransmission, and vascular tone. nih.govresearchgate.net

By analyzing the topology of this network, researchers can identify key nodes and pathways that are significantly perturbed by NOS inhibition. This analysis can reveal opportunities for synergistic therapies. For example, in a disease characterized by both excessive NO production and activation of a parallel inflammatory pathway (e.g., the NF-κB pathway), a network analysis might suggest that combining this compound with an NF-κB inhibitor could produce a more potent therapeutic effect than either agent alone.

The integration of multi-omics data provides a comprehensive, unbiased view of the cellular response to this compound. nih.gov This approach combines data from different biological layers—such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite levels)—to build a detailed picture of the drug's mechanism of action. nygen.iofrontiersin.org

In a typical experiment, cells or tissues would be treated with this compound, and samples would be collected for multi-omics analysis. elifesciences.org

Transcriptomics (e.g., RNA-Seq) would reveal which genes are up- or down-regulated following NOS inhibition.

Proteomics would identify changes in the abundance of proteins, providing insight into the functional consequences of the altered gene expression.

Metabolomics would measure changes in cellular metabolites, directly reflecting the biochemical impact of blocking NO synthesis and related pathways.

By integrating these datasets, researchers can uncover novel pathways affected by the compound, identify potential biomarkers of drug response, and gain a deeper understanding of its complete biological effect far beyond simple enzyme inhibition. frontiersin.org

Table 3: Framework for a Hypothetical Multi-Omics Study of this compound
Omics LayerMethodologyKey Data GeneratedPotential Insights
TranscriptomicsRNA-SequencingDifferentially Expressed Genes (DEGs)Identification of compensatory signaling pathways; changes in inflammatory gene expression.
ProteomicsMass SpectrometryDifferentially Abundant ProteinsChanges in levels of signaling proteins, metabolic enzymes, and structural proteins.
MetabolomicsLC-MS/GC-MSAltered Metabolite ConcentrationsShifts in arginine metabolism, energy pathways (e.g., Krebs cycle), and oxidative stress markers.

Translational Research Frameworks for Preclinical Drug Development

Translational research provides the crucial bridge between basic scientific discoveries and their application in clinical practice. researchgate.net For this compound, a structured translational framework is essential to systematically evaluate its potential as a therapeutic agent. frontiersin.org This process involves validating the findings from computational and systems biology studies in relevant preclinical models before any consideration for human trials. pharmafeatures.comucl.ac.uk

The preclinical development of a small-molecule inhibitor like this compound involves several key stages. chromatographyonline.com Initial steps include the characterization of its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamic effects (the relationship between drug concentration and effect). pharmafeatures.com This data is critical for designing effective in vivo studies.

Subsequent steps involve testing the compound in appropriate animal models of diseases where NOS dysregulation is a key pathological feature, such as certain neurodegenerative disorders or inflammatory conditions. nih.gov During these studies, biomarkers identified through multi-omics analyses can be used to monitor the drug's activity and efficacy. The ultimate goal of this framework is to gather a comprehensive data package that demonstrates a compound's potential efficacy and safety profile, which is necessary for seeking regulatory approval to initiate clinical trials. chromatographyonline.com

Preclinical Therapeutic Potential of S Methyl L Thiocitrulline

Neuroprotection in Models of Ischemic Stroke and Glutamate (B1630785) Excitotoxicity

Inhibition of nNOS by S-Methyl-L-thiocitrulline has demonstrated significant neuroprotective effects in preclinical models of acute brain injury, particularly in the context of hemorrhage-induced damage where glutamate excitotoxicity plays a crucial role.

Detailed Research Findings

A study utilizing an autologous blood intracerebral infusion model in male rats to mimic intracerebral hemorrhage (ICH) investigated the neuroprotective effects of SMTC. nih.govnih.gov Administration of SMTC (3 mg/kg, i.p.) three hours after ICH led to a significant reduction in neuronal death in the perihematomal region of the striatum at 24 hours post-injury. nih.gov This neuroprotective effect was associated with a decrease in the activity of NADPH-d, a marker for NOS activity, which was significantly elevated following ICH. nih.gov Furthermore, SMTC treatment attenuated the ICH-induced activation of gelatinolytic enzymes and reduced the loss of laminin- and occludin-stained vessels, indicating a protective effect on the blood-brain barrier. nih.gov Critically, these cellular and molecular changes translated to improved functional outcomes, with SMTC-treated rats showing significant improvements in neurological deficits in the corner turn test at 24, 48, and 72 hours after ICH. nih.gov

Neuroprotective Effects of S-Methyl-L-thiocitrulline in a Rat Model of Intracerebral Hemorrhage

Parameter AssessedICH Group (Control)ICH + SMTC GroupStatistical Significance
NADPH-d Staining Intensity (Striatum)0.55 ± 0.040.49 ± 0.02p < 0.05
Neuronal Death (Perihematomal)Significantly increasedSignificantly reducedp < 0.01
Gelatinolytic Enzyme ActivationIncreasedReducedp < 0.01
Laminin-stained Vessel LossSignificant lossSignificantly attenuatedp < 0.01
Occludin-stained Vessel LossSignificant lossSignificantly attenuatedp < 0.05
Neurological Deficit (Corner Turn Test at 24h)Significant deficitSignificantly improvedp < 0.01

Interventions in Neurovascular Dysregulation

Preclinical and clinical research suggests that nNOS plays a role in the regulation of cerebral blood flow and neurovascular coupling. While direct preclinical animal model data on the effect of S-Methyl-L-thiocitrulline on neurovascular dysregulation is limited, human studies provide insight into its potential in this area.

Detailed Research Findings

In a human study involving healthy volunteers, inhibition of nNOS with S-Methyl-L-thiocitrulline was found to blunt the rapidity of the neurovascular coupling response to visual stimulation. nih.gov Specifically, SMTC administration reduced the initial rise and the rate of increase in posterior cerebral artery velocity. nih.gov This suggests that nNOS-derived NO is involved in the dynamic control of cerebral blood flow. nih.gov Although this is a clinical finding, it points towards a potential preclinical therapeutic application for conditions characterized by impaired neurovascular coupling.

Modulation of Pain Pathways

The nitric oxide signaling pathway is implicated in the modulation of pain and the development of opioid tolerance. Preclinical studies have explored the potential of S-Methyl-L-thiocitrulline to influence these processes by inhibiting nNOS.

Detailed Research Findings

Research using rat brain slices has shown that S-Methyl-L-thiocitrulline can modulate the desensitization of μ-opioid receptors (MOR) in the locus coeruleus. In this ex vivo model, higher concentrations of SMTC (0.3, 3, and 10 µM) markedly attenuated the desensitization of MOR induced by Met 5-enkephalin, a µ-opioid receptor agonist. researchgate.net In contrast, lower concentrations (0.01 and 0.03 µM) did not have a significant effect. researchgate.net This finding suggests that nNOS inhibition can influence opioid receptor function, which may have implications for managing opioid tolerance and enhancing analgesia.

Effect of S-Methyl-L-thiocitrulline on µ-Opioid Receptor Desensitization

SMTC ConcentrationEffect on MOR Desensitization
0.01 µMNo significant modification
0.03 µMNo significant modification
0.3 µMMarked attenuation
3 µMMarked attenuation
10 µMMarked attenuation

Applications in Renal Pathophysiology

Preclinical research has demonstrated that S-Methyl-L-thiocitrulline influences renal hemodynamics, suggesting a potential role in managing certain renal pathophysiologies.

Detailed Research Findings

Studies in conscious, male Sprague-Dawley rats have shown that systemic administration of S-Methyl-L-thiocitrulline induces renal vasoconstriction. nih.gov A bolus dose of 0.3 mg/kg of SMTC produced a significant, though short-lived, pressor effect that was associated with a decrease in renal vascular conductance. nih.gov Further investigation in sino-aortic-denervated rats confirmed that SMTC administration reduces renal blood flow, and this effect is attributed to peripheral nNOS-derived NO vascular control rather than an increase in sympathetic vasoconstriction. nih.gov These findings highlight the role of nNOS in the regulation of renal blood flow and suggest that its inhibition could be explored in renal conditions where vascular dysregulation is a contributing factor.

Research into Cardiovascular Disease Models

The influence of S-Methyl-L-thiocitrulline on the cardiovascular system has been investigated in preclinical models, primarily focusing on its hemodynamic effects in healthy animals.

Detailed Research Findings

In conscious rats, S-Methyl-L-thiocitrulline has been shown to produce a pressor effect and vasoconstriction in various vascular beds. A study comparing SMTC with the nonselective NOS inhibitor L-NAME found that a 0.3 mg/kg bolus of SMTC caused a significant rise in mean blood pressure, accompanied by mesenteric and hindquarters vasoconstriction. nih.gov At higher doses, SMTC continued to elicit a pressor response. nih.gov These cardiovascular effects are consistent with the inhibition of nNOS, indicating a role for this enzyme in the regulation of vascular tone and blood pressure. nih.gov

Q & A

Q. Table 1: Common Pitfalls in this compound Research and Solutions

PitfallSolutionEvidence
Low reproducibility of synthesis yieldsStandardize reaction conditions (e.g., inert atmosphere, anhydrous solvents)
Inconsistent IC₅₀ values across labsAdopt standardized NOS assay protocols (e.g., 37°C, pH 7.4)
Poor in vivo bioavailabilityUse pharmacokinetic enhancers (e.g., cyclodextrins)

Table 2: Frameworks for Evaluating Research Questions on this compound

FrameworkApplicationExample
FINER Assess feasibility of in vivo toxicity studiesFeasible (small animal models), Novel (unexplored organ toxicity), Ethical (IACUC approval)
PICOT Design clinical trials for sepsisPopulation (septic patients), Intervention (10 mg/kg IV), Comparison (placebo), Outcome (28-day survival), Time (6 months)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.